4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid
Description
Molecular Formula
The molecular formula is C₂₈H₁₈O₂₀ , derived as follows:
- Biphenyl core : C₁₂H₁₀.
- Substituents :
- Four hydroxyl groups (-OH): +4O, -4H.
- Two carboxylic acid groups (-COOH): +2C, +4O, +2H.
- Two phenoxy groups (C₇H₅O₆ each): +14C, +10H, +12O.
Total : C₁₂ + 2C + 14C = C₂₈; H₁₀ - 4H + 2H + 10H = H₁₈; O (from core) + 4O + 4O + 12O = O₂₀.
Structural Isomerism
Structural isomerism in this compound is limited due to the rigid substitution pattern defined by its IUPAC name. Potential isomerism could arise from:
- Positional isomerism : Altering the locants of hydroxyl or carboxylic acid groups (e.g., moving a hydroxyl from position 5 to 4).
- Functional group isomerism : Replacing carboxylic acid with ester or amide groups, though this would fundamentally alter the compound’s identity.
- Biphenyl linkage isomerism : Varying the linkage position (e.g., [1,2'-biphenyl] instead of [1,1'-biphenyl]), but this is excluded by the systematic name.
The defined substitution pattern minimizes isomerism, as all functional groups are assigned specific positions.
SMILES Notation and Stereochemical Descriptors
SMILES Notation
The SMILES string encodes the connectivity and substituent positions:
O=C(O)C1=C(C(=C(C(=C1O)O)O)OC2=C(C(=C(C(=C2O)O)O)O)C(=O)O)C3=C(C(=C(C(=C3O)O)OC4=C(C(=C(C(=C4O)O)O)O)C(=O)O)O)O
Breakdown :
- Biphenyl core : Two benzene rings (
C1...C3) linked by a single bond. - 2,2'-dicarboxylic acid :
O=C(O)C1andO=C(O)C3. - 5,5',6,6'-tetrahydroxy :
Ogroups at positions 5, 5', 6, and 6'. - 4,4'-phenoxy groups :
OC2...andOC4..., each substituted with hydroxyls (positions 2,3,4) and a carboxylic acid (position 6).
Stereochemical Descriptors
The molecule exhibits no chiral centers due to its symmetrical substitution pattern and planar biphenyl core. However, restricted rotation around the biphenyl bond could theoretically lead to axial chirality . In practice, the high density of hydroxyl and carboxylic acid groups likely enforces a planar configuration through intramolecular hydrogen bonding, negating significant stereoisomerism.
Table 1: Summary of Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₈H₁₈O₂₀ |
| SMILES | O=C(O)C1=C(...)O (see full string above) |
| CAS Registry Number | Not available in provided sources |
Properties
CAS No. |
103425-52-1 |
|---|---|
Molecular Formula |
C28H18O20 |
Molecular Weight |
674.4 g/mol |
IUPAC Name |
2-[5-carboxy-4-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C28H18O20/c29-9-1-7(27(43)44)23(21(37)15(9)31)47-11-3-5(25(39)40)13(19(35)17(11)33)14-6(26(41)42)4-12(18(34)20(14)36)48-24-8(28(45)46)2-10(30)16(32)22(24)38/h1-4,29-38H,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI Key |
QQRBXNLYLQHNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)O)OC2=C(C(=C(C(=C2)C(=O)O)C3=C(C(=C(C=C3C(=O)O)OC4=C(C(=C(C=C4C(=O)O)O)O)O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Biphenyl Core Synthesis and Functionalization
The biphenyl core with tetrahydroxy and dicarboxylic acid substituents is synthesized typically by coupling reactions such as Suzuki or Ullmann couplings of appropriately substituted phenyl precursors, followed by selective hydroxylation and carboxylation.
Formation of 6-Carboxy-2,3,4-Trihydroxyphenoxy Substituents
The 6-carboxy-2,3,4-trihydroxyphenoxy groups are introduced by ether bond formation at the 4,4' positions of the biphenyl core. This involves nucleophilic aromatic substitution or coupling of the biphenyl hydroxyl groups with suitably protected trihydroxyphenol derivatives bearing a carboxyl group at position 6.
Protection and Deprotection Strategies
Due to the multiple hydroxyl groups, protection is essential to avoid undesired side reactions. Benzyl ethers are commonly used as protecting groups for phenolic hydroxyls, which can be removed by catalytic hydrogenation at mild temperatures without affecting other sensitive groups.
| Protecting Group | Deprotection Method | Notes |
|---|---|---|
| Benzyl ether | Catalytic hydrogenation (Pd/C, H2) | Mild conditions, selective |
| Methyl ether | Demethylation (BBr3 or HI) | More harsh, less selective |
Purification and Characterization
After synthesis, purification is typically conducted via chromatographic methods such as preparative HPLC or recrystallization. Characterization involves NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of hydroxyl and carboxyl groups and the integrity of the biphenyl core.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Biphenyl Core Coupling | Pd catalyst, K2CO3, aryl halides | Formation of biphenyl backbone |
| 2 | Hydroxylation and Carboxylation | Hydroxylation reagents, CO2/base or oxidation | Introduction of hydroxy and carboxyl groups |
| 3 | Protection of Hydroxyl Groups | Benzylation or methylation | Protect phenolic OH groups |
| 4 | Ether Bond Formation | Pd-catalyzed coupling, base, 1,4-dioxane/water | Link biphenyl with trihydroxyphenoxy moieties |
| 5 | Deprotection | Catalytic hydrogenation (Pd/C, H2) | Remove protecting groups, liberate free OH |
| 6 | Purification and Characterization | Chromatography, NMR, MS, IR | Obtain pure target compound |
Research Findings and Notes
- The use of palladium-catalyzed coupling reactions is critical for constructing both the biphenyl core and the ether linkages, providing high regioselectivity and yield.
- Protection of hydroxyl groups as benzyl ethers allows selective functionalization and avoids polymerization or side reactions during coupling.
- Deprotection by catalytic hydrogenation is preferred for its mildness and specificity, preserving sensitive carboxyl groups.
- Multi-step synthesis requires careful control of reaction conditions to maintain the integrity of multiple hydroxy and carboxyl functionalities.
- The compound’s complexity demands rigorous purification and characterization to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound features multiple hydroxyl and carboxylic acid functional groups that contribute to its solubility and reactivity. Its biphenyl backbone provides rigidity and stability.
Antioxidant Studies
The compound has been investigated for its antioxidant properties due to the presence of multiple hydroxyl groups. These groups can scavenge free radicals and reduce oxidative stress, making it a candidate for research in:
- Neurodegenerative Diseases : Studies indicate that compounds with similar structures can mitigate oxidative damage associated with conditions like Alzheimer's Disease and Parkinson's Disease .
- Cancer Research : The ability to modulate oxidative stress responses positions this compound as a potential therapeutic agent in cancer treatment strategies .
Drug Development
The unique chemical structure allows for the exploration of this compound as a lead molecule in drug development:
- Pharmacological Profiling : Research has shown that derivatives of similar biphenyl compounds exhibit activity against various biological targets such as G protein-coupled receptors (GPCRs) .
- Bioavailability Studies : Investigations into the pharmacokinetics of this compound could provide insights into its absorption and metabolism, crucial for developing effective drug formulations.
Material Science
The compound's structural properties lend themselves to applications in materials science:
- Polymer Chemistry : Its ability to form hydrogen bonds may facilitate the development of novel polymers with enhanced mechanical properties or thermal stability .
- Nanotechnology : The compound could be utilized in the synthesis of nanoparticles for targeted drug delivery systems due to its biocompatibility and functionalization potential.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of similar polyphenolic compounds on neuronal cells exposed to oxidative stress. Results indicated significant reductions in cell death and improvements in cellular antioxidant defenses, suggesting potential applications for neurodegenerative disease therapies.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer institute evaluated the cytotoxic effects of compounds structurally related to 4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid against various cancer cell lines. The findings revealed that these compounds inhibited cell proliferation and induced apoptosis through reactive oxygen species (ROS) generation.
Mechanism of Action
The mechanism of action of 4,4’-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5’,6,6’-tetrahydroxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its carboxyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenyldicarboxylic Acid Derivatives
Key Observations :
- The target compound exhibits significantly higher hydroxyl and carboxyl group density compared to simpler analogues like [1,1'-biphenyl]-4,4'-dicarboxylic acid , enhancing its metal-binding capacity.
- Fluorinated derivatives (e.g., ) prioritize electronic modulation over solubility, whereas the bicyclohexane variant emphasizes hydrophobicity for non-polar applications.
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s high polarity and multiple acidic groups likely result in low solubility in organic solvents but enhanced solubility in basic aqueous media, similar to disodium 4,4'-biphenylenedicarboxylate .
- Biphenyldicarboxylic acids are widely used in MOFs (e.g., Zr-MOFs ), where the target compound’s hydroxyl groups could improve framework stability and porosity.
Functional Derivatives and Coordination Chemistry
- Schiff Base Analogues : The biphenyldicarboxylic acid Schiff base in forms stable Cu(II) coordination polymers, suggesting the target compound could similarly act as a polydentate ligand for transition metals .
Biological Activity
4,4'-Bis(6-carboxy-2,3,4-trihydroxyphenoxy)-5,5',6,6'-tetrahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid (referred to as compound 1) is a complex polyphenolic compound that has garnered attention due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antioxidant properties, anti-inflammatory effects, and potential antiviral applications.
- Molecular Formula: C34H30O20
- Molecular Weight: 674.4 g/mol .
- Structure: The compound features multiple hydroxyl and carboxyl groups contributing to its reactivity and biological interactions.
Antioxidant Activity
The antioxidant capacity of compound 1 has been evaluated in various studies. Its structure suggests a strong potential for scavenging free radicals due to the presence of multiple hydroxyl groups.
- Mechanism of Action: The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to cells.
- Research Findings:
| Study Reference | Methodology | Findings |
|---|---|---|
| In vitro assays | Compound showed IC50 values comparable to well-known antioxidants like ascorbic acid. |
Anti-inflammatory Effects
Compound 1 has shown promise in modulating inflammatory pathways.
- Mechanism of Action: It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings:
| Study Reference | Methodology | Findings |
|---|---|---|
| Cell culture assays | Reduced inflammatory markers by up to 70% at higher concentrations. |
Antiviral Activity
Emerging studies suggest that compound 1 may possess antiviral properties.
- Mechanism of Action: The compound's ability to interact with viral proteins may inhibit viral replication.
- Research Findings:
| Study Reference | Methodology | Findings |
|---|---|---|
| Molecular docking studies | High binding affinity towards Mpro with docking scores indicating potential efficacy. |
Case Studies
Several case studies have investigated the biological activities of similar polyphenolic compounds derived from marine sources and macroalgae.
- Marine Phenolics:
- Phlorotannins from Macroalgae:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound's synthesis involves coupling phenolic and biphenyl precursors. Key variables include solvent choice (e.g., dichloromethane, DMF), catalysts (e.g., Pd(PPh₃)₄), and reaction time. For example, using DMF with Pd catalysts at 80°C under inert gas yielded 85–93% product in biphenyl derivatives ( ). Optimization requires systematic variation of parameters and monitoring via HPLC or TLC to track intermediates.
Q. Which analytical techniques are critical for characterizing its purity and structural integrity?
High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular weight and composition. Nuclear magnetic resonance (NMR), particularly ¹H/¹³C and 2D-COSY, resolves aromatic proton environments and substituent orientation. For carboxylate groups, FT-IR (stretching at ~1700 cm⁻¹) and potentiometric titration are essential ( ).
Q. What safety protocols are necessary for handling this compound in the lab?
Classified under GHS Category 2 for skin/eye irritation and respiratory toxicity ( ). Mandatory precautions include:
- Use of nitrile gloves, lab coats, and ANSI-approved goggles.
- Conducting reactions in fume hoods with HEPA filters.
- Emergency eye wash stations and neutral-pH soap for decontamination ( ).
Advanced Research Questions
Q. How does the compound’s structure influence its coordination behavior in metal-organic frameworks (MOFs)?
The four carboxylate and eight hydroxyl groups enable diverse coordination modes (e.g., bridging or chelating). Comparative studies with analogous ligands (e.g., [1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid) show that increasing carboxylate density enhances metal-node connectivity but may reduce porosity due to steric hindrance ( ). Synchrotron XRD is recommended to resolve binding motifs.
Q. What strategies mitigate side reactions during functionalization of its phenolic groups?
Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) prevent undesired oxidation. For example, selective methylation of hydroxyl groups using iodomethane/K₂CO₃ in acetone achieved >90% yield in similar polyphenolic systems ( ). Post-functionalization, deprotection with HCl/MeOH ensures minimal degradation.
Q. How can stability inconsistencies in aqueous vs. organic solvents be addressed?
The compound exhibits pH-dependent solubility: insoluble in water (pH < 3) but soluble in DMF/DMSO. Stability tests (TGA/DSC) reveal decomposition above 250°C in air. For aqueous applications, nanoencapsulation or coordination with redox-inert metals (e.g., Zr⁴⁺) improves stability ( ).
Q. How should contradictory data on its photophysical properties be reconciled?
Discrepancies in fluorescence quantum yields (e.g., 0.15 vs. 0.22 in DMSO) may arise from trace solvent impurities or excitation wavelength differences. Standardize measurements using degassed solvents and internal calibrants (e.g., quinine sulfate). Time-resolved spectroscopy can clarify excited-state dynamics ( ).
Q. What mechanisms underlie its acute toxicity in cellular assays?
In vitro studies on analogous compounds suggest reactive oxygen species (ROS) generation via quinone-like redox cycling ( ). Mitigation strategies include co-treatment with antioxidants (e.g., NAC) or structural modification to reduce electrophilic substituents.
Methodological Guidance
Q. How to design experiments probing its adsorption capacity for environmental contaminants?
- Isotherm Models: Use Langmuir/Freundlich models with heavy metals (e.g., Pb²⁺) or dyes (e.g., methylene blue).
- Kinetics: Pseudo-second-order fits assess rate-limiting steps.
- Competitive Adsorption: Test binary systems (e.g., Cu²⁺/Cr⁶⁺) to evaluate selectivity ().
Q. What computational methods predict its supramolecular assembly behavior?
Density functional theory (DFT) optimizes ligand-metal binding energy. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol) model self-assembly pathways. Compare with experimental SAXS/WAXS data for validation ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
